7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry name for this compound is this compound. This systematic name can be deconstructed to understand its structural components. The core structure is a pyrazolo[1,5-a]pyrimidine, indicating a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The fusion occurs with the nitrogen atom at position 1 of the pyrazole ring sharing a bond with the carbon atom at position 5 of the pyrimidine ring.
The prefix "tetrahydro" with the locants 4,5,6,7 indicates that four hydrogen atoms have been added to the pyrimidine ring at positions 4, 5, 6, and 7, resulting in a partially reduced pyrimidine ring. The substituent "7-(Trifluoromethyl)" indicates that a trifluoromethyl group (CF₃) is attached at position 7 of the bicyclic system.
The compound is registered with the Chemical Abstracts Service under the registry number 725699-19-4. Its molecular formula is C₇H₈F₃N₃, with a calculated molecular weight of 191.15 g/mol.
Alternative naming conventions might refer to this compound as:
Table 1: Nomenclature and Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Alternative Notation | 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
| CAS Registry Number | 725699-19-4 |
| Molecular Formula | C₇H₈F₃N₃ |
| Molecular Weight | 191.15 g/mol |
Molecular Geometry and Conformational Analysis
This compound features a complex three-dimensional structure with specific geometric characteristics. The compound consists of a planar pyrazole ring fused to a non-planar, partially reduced pyrimidine ring. This fusion creates a bicyclic system with distinctive conformational properties that differentiate it from fully aromatic analogues.
The pyrazole ring maintains its aromaticity and planar geometry, while the pyrimidine ring, due to its partial reduction (tetrahydro nature), adopts a non-planar conformation, typically resembling a distorted chair or boat configuration. The presence of the trifluoromethyl group at position 7 creates a stereogenic center, leading to potential stereoisomerism. This substituent, with its high electronegativity and steric bulk, significantly influences the molecular geometry and conformational preferences of the entire molecule.
The carbon atom at position 7, bearing the trifluoromethyl group, is a stereogenic center, potentially giving rise to R and S configurations. The trifluoromethyl group tends to adopt a pseudoaxial or pseudoequatorial orientation relative to the partially reduced pyrimidine ring, depending on the overall energetic stability of the conformer.
Based on research with related tetrahydropyrazolo[1,5-a]pyrimidines, the presence of substituents at positions 5 and 7 leads to the possibility of four stereoisomers: two pairs of enantiomers corresponding to the cis (syn) and trans (anti) configurations of these substituents. In the case of this compound, where only position 7 is substituted, the stereochemistry is somewhat simplified, but the compound still exists as a racemic mixture of R and S enantiomers in the absence of enantioselective synthesis.
Table 2: Structural and Conformational Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Planar, aromatic, maintains sp² hybridization |
| Pyrimidine Ring | Non-planar, partially reduced (tetrahydro), adopts chair/boat conformations |
| Stereogenic Center | Carbon at position 7 (bearing the trifluoromethyl group) |
| Potential Stereoisomers | R and S enantiomers at position 7 |
| Trifluoromethyl Orientation | Preferentially pseudoequatorial to minimize steric interactions |
| Conformational Flexibility | Moderate, constrained by the bicyclic structure and trifluoromethyl group |
Tautomeric Forms and Ring-Chair Dynamics
While fully aromatic pyrazolo[1,5-a]pyrimidines can exhibit tautomerism, the partially reduced this compound has limited tautomeric possibilities due to the saturation of the pyrimidine ring. The pyrazole ring, however, may still participate in tautomeric exchanges, though these are generally less favorable energetically.
The most significant conformational aspect of this compound involves the ring-chair dynamics of the partially reduced pyrimidine portion. The tetrahydropyrimidine ring can adopt various conformations, primarily chair and boat-like arrangements, with the chair conformation typically being more energetically favorable. The interconversion between these conformations occurs through ring-flipping processes, with energy barriers that determine the rate of conformational exchange.
Research on related tetrahydropyrazolo[1,5-a]pyrimidines has demonstrated that the bicyclic core can exist in different configurational states. Notably, compounds with substituents at positions 5 and 7 can form both syn (cis) and anti (trans) configurations. Nuclear Magnetic Resonance studies have confirmed these configurations and provided insights into their conformational properties.
The syn configuration typically displays conformational stability, allowing for precise determination of structural parameters such as interproton distances using Nuclear Overhauser Effect Spectroscopy techniques. In contrast, the trans configuration exhibits conformational lability, with lower energy barriers for conformational transitions. This lability is potentially advantageous for biological applications, as it allows the molecule to adjust its conformation to fit the active site of potential biological targets.
In the case of this compound, the presence of the trifluoromethyl group at position 7 influences these conformational dynamics. The relatively large size and strong electron-withdrawing nature of the trifluoromethyl group affect the energy landscape of the possible conformations, potentially stabilizing certain conformers over others.
Table 3: Conformational and Dynamic Features
| Feature | Description |
|---|---|
| Tautomeric Potential | Limited due to reduced pyrimidine ring |
| Ring Conformations | Chair (predominant), boat, and intermediate forms |
| Conformational Interconversion | Ring-flipping with energy barriers dependent on substitution pattern |
| Impact of Trifluoromethyl Group | Stabilizes specific conformers, influences electronic distribution |
| Conformational Energy Barriers | Moderate, allowing for conformational flexibility while maintaining structural integrity |
Comparative Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives
This compound belongs to a broader family of pyrazolopyrimidine derivatives, which display diverse structural features and properties depending on their substitution patterns and degree of saturation. Comparing this compound with related derivatives provides valuable insights into structure-property relationships within this class of heterocycles.
Fully aromatic pyrazolo[1,5-a]pyrimidine, the parent compound with molecular formula C₆H₅N₃, serves as a fundamental comparison point. Unlike the tetrahydro derivative, the fully aromatic system exhibits complete planarity and more extensive aromaticity, resulting in different electronic properties and reactivity patterns. The introduction of the tetrahydro feature in the 4,5,6,7 positions disrupts this planarity and aromaticity, creating a more flexible structure with distinct conformational properties.
Several derivatives closely related to this compound have been reported in the literature, including:
This compound-3-carbonitrile, which contains an additional carbonitrile group at position 3 of the pyrazole ring. This substitution alters the electronic properties of the pyrazole ring and introduces potential for additional intermolecular interactions.
This compound-3-carboxylic acid, featuring a carboxylic acid group at position 3, which significantly changes the polarity and hydrogen bonding capabilities of the molecule.
5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, which contains an additional p-tolyl substituent at position 5, creating a second stereogenic center and more complex stereochemical relationships.
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, combining a cyclopropyl group at position 5 with a carbonitrile at position 3 and the trifluoromethyl at position 7, resulting in a molecule with multiple functional groups and stereochemical complexity.
The presence of additional substituents at various positions significantly affects the conformational properties of these derivatives. For instance, compounds with substituents at both positions 5 and 7 can exist as four possible stereoisomers: two pairs of enantiomers corresponding to the cis (syn) and trans (anti) configurations. The syn configuration typically exhibits conformational stability, while the trans configuration shows conformational lability, with lower energy barriers for conformational transitions.
The electronic effects of substituents also play a crucial role in determining the properties of these derivatives. Electron-withdrawing groups like the trifluoromethyl and carbonitrile tend to decrease electron density in the aromatic pyrazole ring, potentially affecting its reactivity and interaction with other molecules.
Table 4: Comparison of Related Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Key Structural Features | Distinctive Properties |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Fully aromatic, planar | Complete aromaticity, different electronic distribution |
| This compound | Partially reduced pyrimidine, CF₃ at position 7 | Conformational flexibility, stereogenic center at C7 |
| This compound-3-carbonitrile | Additional CN group at position 3 | Modified electronic properties, potential for additional interactions |
| This compound-3-carboxylic acid | COOH group at position 3 | Enhanced polarity, hydrogen bonding capability |
| 5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Additional p-tolyl at position 5 | Two stereogenic centers, more complex stereochemistry |
| 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | Cyclopropyl at C5, CN at C3 | Multiple functional groups, complex stereochemistry and conformation |
Properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h2,4-5,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHHUWPOZZPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis.
Biochemical Pathways
The compound affects the de novo pyrimidine synthesis pathway. This pathway is responsible for the production of pyrimidine nucleotides, which are essential for DNA replication and RNA synthesis. By affecting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells.
Pharmacokinetics
The trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring could potentially enhance the compound’s lipophilicity, aiding in its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle progression, potentially leading to cell death. By inhibiting CDK2, the compound can induce cell cycle arrest, disrupting the normal proliferation of cells. This can be particularly effective against cancer cells, which often exhibit rapid and uncontrolled cell division.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s pharmacokinetics and pharmacodynamics.
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions This compound has been shown to interact with various enzymes, including ubiquitin-specific protease 7 (USP7)The binding of this compound to the hydrophobic pocket of USP7 indicates a strong and specific interaction, which could be leveraged for therapeutic purposes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in tumor cell lines such as PC-3, MGC-803, MCF-7, and HGC-27, this compound exhibits antiproliferative activity, thereby inhibiting cell growth and proliferation
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to the hydrophobic pocket of USP7 highlights its role in enzyme inhibition. This binding interaction leads to the inhibition of USP7 activity, which in turn affects the stability and degradation of target proteins. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has demonstrated stability under various conditions, making it suitable for long-term studiesLong-term exposure to this compound has shown sustained antiproliferative effects in tumor cell lines, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolic processing of this compound, affecting its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For instance, the compound’s affinity for certain transporters may enhance its uptake in tumor cells, thereby increasing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical and therapeutic effects.
Biological Activity
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C₈H₇F₃N₄
- Molecular Weight : 216.17 g/mol
- CAS Number : 869945-20-0
- Structure : The compound features a tetrahydropyrimidine ring with a trifluoromethyl group at the 7-position, contributing to its unique biological activity.
Biological Activity Overview
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit various biological activities including:
- Antiviral : Inhibition of viral replication.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Anticancer : Induction of apoptosis in cancer cells.
Antiviral Activity
Recent studies have explored the antiviral potential of similar pyrazolo derivatives against various viruses. For example, T-1106, a related compound, demonstrated significant antiviral activity against the yellow fever virus (YFV) in animal models. Treatment with T-1106 resulted in improved survival rates and reduced viral load in infected hamsters when administered at doses of 100 mg/kg/day. This suggests that modifications in the pyrazolo structure can enhance antiviral efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo compounds have been extensively documented. A study highlighted that derivatives showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices indicating superior efficacy compared to traditional NSAIDs like celecoxib. For instance, certain derivatives exhibited IC50 values as low as 0.01 μM for COX-2 inhibition . This positions these compounds as promising candidates for developing new anti-inflammatory drugs.
Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidines has been attributed to their ability to inhibit key signaling pathways involved in tumor growth and survival. Recent investigations revealed that specific derivatives could induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. Notably, some compounds demonstrated IC50 values lower than those of established chemotherapeutic agents .
Case Study 1: Antiviral Efficacy
A study assessed the efficacy of T-1106 in a hamster model infected with YFV. The treatment significantly improved survival and reduced liver viral titers when administered before and after infection .
Case Study 2: Anti-inflammatory Effects
A series of pyrazolo compounds were evaluated for their anti-inflammatory effects in vivo. Results indicated that certain derivatives provided effective edema reduction comparable to standard treatments .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibit antiviral properties. For example, compounds inspired by this structure have shown effectiveness against the Tobacco Mosaic Virus (TMV) by interacting with viral RNA. These findings suggest potential applications in developing antiviral agents for agricultural use .
Alzheimer's Disease Treatment
Heterocyclic compounds similar to this compound have been studied for their role in treating Alzheimer's Disease. They target key enzymes involved in the pathogenesis of the disease, such as acetylcholinesterase and butyrylcholinesterase. This compound's ability to modulate these enzymes could lead to the development of new therapeutic strategies for cognitive decline associated with Alzheimer's .
Diabetes Management
The compound's derivatives have also been explored for their inhibitory effects on α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. By inhibiting these enzymes, the compounds can help manage blood glucose levels in diabetic patients. This application highlights the compound's potential as a lead structure for anti-diabetic drugs .
Pesticide Development
Due to its biological activity against plant viruses, derivatives of this compound are being investigated as potential pesticides. Their ability to interfere with viral replication in plants can lead to improved crop yields and reduced reliance on traditional chemical pesticides .
Herbicide Research
The unique properties of this compound make it a candidate for herbicide development. Its mechanism of action may involve disrupting metabolic pathways in target plants, leading to effective weed control without harming crops .
Case Study 1: Antiviral Efficacy
A series of experiments demonstrated that specific derivatives of this compound exhibited significant antiviral activity against TMV in field trials. Compounds were tested for their ability to reduce viral load in infected plants compared to traditional treatments.
Case Study 2: Alzheimer’s Therapeutic Potential
In vitro studies showed that certain analogs significantly inhibited acetylcholinesterase activity. These findings were corroborated by behavioral studies in animal models that indicated improvements in cognitive function following treatment with these compounds.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight: ~275–300 g/mol (varies with substituents).
- LogP: Enhanced by the -CF₃ group, improving membrane permeability .
Comparison with Structural Analogs
Anticoccidial and Antitumor Activity :
- Trifluoropyrido[1,2-a]pyrimidin-2-one Derivatives : Analogs lacking the pyrazole ring show moderate anticoccidial activity (IC₅₀ > 10 µM), while pyrazolo[1,5-a]pyrimidines with -CF₃ exhibit enhanced potency due to improved target binding .
- Pim1 Kinase Inhibition: Trifluoromethylated pyrazolo[1,5-a]pyrimidines (e.g., compounds 6k, 6l) demonstrate nanomolar IC₅₀ values (18–27 nM), comparable to non-fluorinated inhibitors (e.g., compound 12, IC₅₀ = 1.5 nM) .
Antimicrobial Activity :
Physicochemical and Structural Comparisons
Impact of Fluorination :
Crystallographic Data :
- Syn- and anti-isomers of ethyl 5,7-dimethyl analogs (e.g., SYN: 6b; ANTI: 7b) exhibit distinct NMR profiles, with anti-isomers showing downfield shifts for C5 protons (δ = 4.2–4.5 ppm) .
Preparation Methods
Core Synthetic Strategy: Condensation of 5-Aminopyrazole with Trifluoromethyl-β-Diketones
The principal and most widely reported method for preparing 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves the condensation reaction between 5-aminopyrazole derivatives and trifluoromethyl-substituted β-diketones.
-
- Starting materials: 5-aminopyrazole and trifluoromethyl-β-diketone.
- Process: The amino group of 5-aminopyrazole undergoes nucleophilic attack on the β-diketone carbonyl, followed by cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring.
- Outcome: Formation of the tetrahydro derivative bearing the trifluoromethyl group at the 7-position.
-
- The reaction is typically performed under reflux conditions.
- The trifluoromethyl group is introduced via the β-diketone precursor.
- This method allows for structural diversity by varying the substituents on the pyrazole or diketone components.
-
- Yields are generally good to excellent.
- Purification is often achieved by crystallization directly from the reaction mixture, facilitating high purity.
This approach was successfully employed in the synthesis of large combinatorial libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines and their tetrahydro derivatives, demonstrating scalability and robustness.
Liquid-Phase Parallel Synthesis for Library Generation
A notable advancement in the preparation of this compound class is the use of liquid-phase parallel synthesis techniques, which enable the rapid assembly of large compound libraries.
-
- Utilizes solution-phase chemistry with manual parallel reactions.
- Employs specialized synthesizers (e.g., CombiSyn synthesizers) for controlled reaction conditions.
- Key steps include:
- Assembly of the pyrazolo[1,5-a]pyrimidine ring via condensation as described above.
- Subsequent acylation and reduction steps to diversify the library members.
-
- High throughput synthesis of over 2200 derivatives on a 50–100 mg scale.
- High yields and purities were consistently obtained.
- Simplified purification through crystallization from reaction mixtures.
-
- The method is versatile for generating carboxamide derivatives.
- Limitations relate to the availability and reactivity of substituted 5-aminopyrazoles and β-diketones.
This method was reported in detail in the Journal of Combinatorial Chemistry, highlighting its efficiency and applicability to drug discovery.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or other polar solvents | Facilitates reflux and solubilization |
| Temperature | Reflux temperature (typically 70–90 °C) | Ensures completion of cyclization |
| Reaction Time | Several hours (4–12 h) | Dependent on substrate reactivity |
| Catalysts/Additives | Occasionally acid catalysts (e.g., acetic acid) | To promote cyclization and improve yield |
| Purification | Crystallization from reaction mixture or recrystallization | Simplifies isolation of pure product |
Representative Example from Literature
- Synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines:
- Refluxing 5-aminopyrazole with trifluoromethyl-substituted β-diketones in ethanol.
- After completion, the reaction mixture is cooled and the product crystallizes out.
- The solid is filtered, washed, and dried to yield the target compound with high purity and yield.
This method was applied in the synthesis of a series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines, demonstrating broad applicability.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Scale | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Condensation of 5-aminopyrazole with trifluoromethyl-β-diketones | 5-aminopyrazole, trifluoromethyl-β-diketone | Cyclization condensation | Small to medium scale | Good to excellent yields; high purity via crystallization | Classical, widely used method |
| Liquid-phase parallel synthesis | 5-aminopyrazole derivatives, trifluoromethyl-β-diketones, acylating agents | Condensation, acylation, reduction | 50–100 mg per reaction (library scale) | High yields and purities | Enables combinatorial library synthesis; uses specialized equipment |
Research Findings and Practical Considerations
- The condensation reaction is highly regioselective, favoring formation of the 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine ring.
- The trifluoromethyl group significantly influences the biological activity and physicochemical properties, making its incorporation crucial.
- Parallel synthesis approaches have revolutionized compound library generation, facilitating rapid SAR (structure-activity relationship) studies.
- Purification by crystallization is a practical advantage, reducing the need for chromatographic techniques.
- Reaction parameters such as solvent choice, temperature, and reaction time can be optimized depending on the substituents present on the starting materials.
Q & A
Q. What are the general synthetic routes for 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?
The compound is typically synthesized via cyclization of 5-aminopyrazole derivatives with trifluoromethyl-containing enaminones or β-ketoesters. For example, condensation of 5-aminopyrazole with sodium 3-(trifluoromethyl)-3-oxoprop-1-en-1-olate in PEG-400 yields the tetrahydropyrazolo[1,5-a]pyrimidine core . Key intermediates are characterized using -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. Crystallization from ethanol/DMF or toluene is often employed to isolate products .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
- NMR Spectroscopy : -NMR resolves proton environments (e.g., trifluoromethyl group at δ ~120–125 ppm in -NMR). -NMR confirms sp/sp hybridization in the pyrimidine ring .
- X-ray Crystallography : Single-crystal studies validate bond lengths (e.g., C–N: 1.33–1.37 Å) and angles, critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 363.4 for CHFN) .
Q. How do reaction conditions influence the yield of the tetrahydropyrazolo[1,5-a]pyrimidine core?
Optimized conditions include:
- Solvent : Polar aprotic solvents (DMF, dioxane) enhance cyclization efficiency.
- Catalysts : PyBroP (bromo-tris(pyrrolidino)phosphonium hexafluorophosphate) improves coupling reactions (e.g., 93% yield for 5-arylated derivatives) .
- Temperature : Reflux (~110°C) in inert atmospheres minimizes side reactions.
Advanced Research Questions
Q. What strategies address contradictions in reported synthetic yields for trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?
Discrepancies arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF) slow enaminone cyclization, requiring extended reaction times .
- Purification methods : Chromatography vs. recrystallization impacts purity (e.g., 70% yield after crystallization vs. 62% via column chromatography) .
- Analytical sensitivity : Trace impurities (e.g., regioisomers) may go undetected in LC-MS but affect biological activity .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Trifluoromethyl positioning : Substitution at C7 enhances enzyme binding (e.g., kinase inhibition via hydrophobic interactions) .
- Hybrid scaffolds : Coupling with p-tolylazo or chlorophenyl groups (e.g., compound 10c ) increases antitrypanosomal activity (IC < 1 µM) .
- Solubility modifiers : PEG-400 as a solvent improves bioavailability by reducing logP values .
Q. What mechanistic insights explain the enzymatic inhibition by 7-(trifluoromethyl) derivatives?
- Competitive inhibition : Derivatives like N,N-dimethyl-N’-ethane-1,2-diamine analogues bind ATP pockets in kinases (K = 0.8–2.3 nM) via hydrogen bonding with backbone amides .
- Metabolic stability : The -CF group resists oxidative degradation, prolonging half-life in hepatic microsomes (>4 hrs) .
Methodological Recommendations
- Contradiction resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .
- Scale-up challenges : Replace toxic reagents (e.g., TMDP) with safer alternatives (e.g., piperidine derivatives) while monitoring for byproducts .
- Biological assays : Use orthogonal assays (e.g., SPR and enzymatic activity tests) to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
